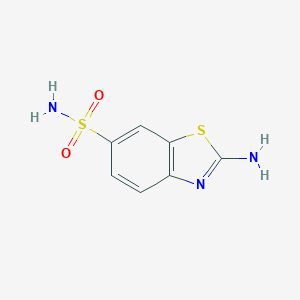

2-Amino-1,3-benzothiazole-6-sulfonamide

Beschreibung

BenchChem offers high-quality 2-Amino-1,3-benzothiazole-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,3-benzothiazole-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJUKQLMOOVGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352715 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18101-58-1 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-1,3-benzothiazole-6-sulfonamide CAS number

Technical Guide: 2-Amino-1,3-benzothiazole-6-sulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-1,3-benzothiazole-6-sulfonamide (CAS 18101-58-1) , a critical pharmacophore in medicinal chemistry. Unlike its sulfone analog (CAS 17557-67-4), this compound features a primary sulfonamide moiety essential for zinc coordination in metalloenzymes. It serves as a foundational scaffold for the development of Carbonic Anhydrase (CA) inhibitors, targeting isoforms involved in glaucoma (hCA II), epilepsy, and hypoxic tumor progression (hCA IX/XII). This document details its physicochemical properties, a self-validating synthesis protocol, mechanistic insights, and safety standards.

Chemical Identity & Physicochemical Properties

The benzothiazole ring system is a "privileged structure" in drug discovery, capable of binding to multiple receptor subtypes. The 6-sulfonamide derivative is specifically tuned for hydrophilic interactions within active sites.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| CAS Number | 18101-58-1 | Distinct from sulfone analog (17557-67-4) |

| Molecular Formula | C₇H₇N₃O₂S₂ | |

| Molecular Weight | 229.28 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 248–252 °C | Decomposes at higher temps |

| Solubility | DMSO, DMF, Acetone | Poorly soluble in water; soluble in alkaline pH |

| pKa (Sulfonamide) | ~9.8 | Ionizable proton on -SO₂NH₂ |

| LogP | ~0.6 | Moderate lipophilicity |

| H-Bond Donors | 2 | (NH₂ of sulfonamide + NH₂ of amine) |

| H-Bond Acceptors | 4 | (Sulfonyl oxygens + ring nitrogens) |

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary utility of CAS 18101-58-1 lies in its ability to inhibit Carbonic Anhydrases (CAs), ubiquitous zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide (

Mechanistic Insight:

The sulfonamide group (

DOT Diagram: Mechanism of Zinc Coordination

Caption: Schematic of the competitive inhibition mechanism where the sulfonamide anion displaces the catalytic water molecule at the Zinc(II) active site.

Synthetic Protocol

Methodology: Direct Chlorosulfonation followed by Amination. Rationale: This route is preferred over the cyclization of sulfanilamide derivatives due to the high availability of 2-aminobenzothiazole and the regioselectivity of electrophilic aromatic substitution at the C6 position (para to the ring nitrogen).

Reagents & Equipment

-

Precursor: 2-Aminobenzothiazole (98% purity).[1]

-

Reagent: Chlorosulfonic acid (

) - Handle with extreme caution (fuming). -

Quench: Crushed ice.

-

Amination: Ammonium hydroxide (28-30%

) or Ammonia gas. -

Solvent: None (Neat reaction) or Chloroform (optional).

Step-by-Step Procedure

-

Chlorosulfonation (Formation of Sulfonyl Chloride):

-

Place 10.0 g (66.6 mmol) of 2-aminobenzothiazole in a dry 250 mL round-bottom flask equipped with a calcium chloride drying tube.

-

Cool the flask to 0–5 °C in an ice bath.

-

Add 25 mL (approx. 5 equivalents) of chlorosulfonic acid dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Remove the ice bath and heat the mixture to 95–100 °C for 2 hours. This ensures complete sulfonation at the C6 position.

-

Cool the reaction mixture to room temperature.

-

Pour the oily mixture slowly onto 300 g of crushed ice with vigorous stirring. The 2-aminobenzothiazole-6-sulfonyl chloride will precipitate as a solid.

-

Filter immediately and wash with cold water (do not dry; use wet cake to prevent hydrolysis).

-

-

Amination (Formation of Sulfonamide):

-

Transfer the wet sulfonyl chloride cake into a flask containing 100 mL of 28% aqueous ammonium hydroxide.

-

Heat the mixture at 60 °C for 1 hour or stir at room temperature overnight.

-

Cool the mixture. The product will precipitate out.

-

Adjust pH to ~7.0 with dilute HCl if necessary to maximize precipitation (avoiding solubilization of the amine).

-

-

Purification:

Yield Expectation: 65–75% Validation:

-

1H NMR (DMSO-d6): Peaks at δ 7.27 (s, 2H, SO₂NH₂), 7.45 (d, 1H, C4-H), 7.60 (d, 1H, C5-H), 8.05 (s, 2H, NH₂), 8.15 (s, 1H, C7-H).

DOT Diagram: Synthesis Workflow

Caption: Synthesis pathway converting 2-aminobenzothiazole to the 6-sulfonamide derivative via chlorosulfonation.

Applications in Drug Development

A. Carbonic Anhydrase Selectivity

While CAS 18101-58-1 is a potent inhibitor of the cytosolic isoform hCA II (Ki ~ 5–10 nM), it lacks selectivity against this ubiquitous isoform, leading to systemic side effects (e.g., paresthesia) in clinical use.

-

Research Focus: Current research utilizes this molecule as a "head group."[5] Scientists attach bulky "tails" to the 2-amino nitrogen to induce steric clashes with the hydrophilic half of the hCA II active site, thereby improving selectivity for tumor-associated isoforms hCA IX and hCA XII (targets for hypoxic tumors).

B. Anticonvulsant Activity

Benzothiazoles share structural similarity with Riluzole (a glutamate modulator). The 6-sulfonamide derivative exhibits anticonvulsant properties by modulating voltage-gated sodium channels and inhibiting brain CA isoforms, which buffers pH gradients during seizure activity.

Safety & Handling (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Sulfonamide Allergy: Personnel with sulfa-drug allergies should avoid contact.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood (essential during chlorosulfonation).

-

Storage: Store at room temperature (15–25 °C) in a tightly closed container, protected from light.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

Eldehna, W. M., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(13), 3555–3565. Link

-

Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazole sulfonamides as potential carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 53, 385–391. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18101-58-1. Link

Sources

2-Amino-1,3-benzothiazole-6-sulfonamide: Molecular Architecture & Technical Guide

This guide provides an in-depth technical analysis of 2-Amino-1,3-benzothiazole-6-sulfonamide , a critical pharmacophore in medicinal chemistry. This compound serves as a foundational scaffold for carbonic anhydrase inhibitors (CAIs), anticonvulsants, and emerging anticancer agents.

Introduction: The Pharmacophore

2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1 ) is a fused heterocyclic system integrating a benzene ring and a thiazole ring, functionalized with a primary amino group at position 2 and a sulfonamide moiety at position 6.[1][2][3]

This structure is not merely a chemical curiosity; it is a "privileged scaffold." The 6-sulfonamide group provides a classic "zinc-binding group" (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA), while the 2-amino-benzothiazole core mimics the electronic properties of purines, allowing for diverse interactions with biological receptors, including glutamate transporters (e.g., Riluzole analogs).

Key Technical Specifications

| Property | Data |

| IUPAC Name | 2-amino-1,3-benzothiazole-6-sulfonamide |

| Molecular Formula | C₇H₇N₃O₂S₂ |

| Molecular Weight | 229.28 g/mol |

| H-Bond Donors | 2 (Amino + Sulfonamide) |

| H-Bond Acceptors | 6 |

| Topological Polar Surface Area | ~136 Ų |

| Predicted pKa | ~7.2 (Sulfonamide), ~2.5 (Thiazole N) |

Molecular Architecture & Tautomerism

Structural Dynamics

The biological efficacy of this molecule is dictated by its electronic distribution and tautomeric states.

-

The Benzothiazole Core: The bicyclic system is planar and aromatic. The sulfur atom in the thiazole ring increases lipophilicity (LogP) compared to benzimidazole, enhancing membrane permeability.

-

The 2-Amino Group (Tautomerism):

-

Amino Form: Predominant in solution and solid state. The exocyclic nitrogen acts as a hydrogen bond donor.

-

Imino Form: A minor contributor where the hydrogen moves to the ring nitrogen (N3). This tautomer is critical when the molecule binds to specific kinase pockets or enzyme active sites where N3 acts as a donor rather than an acceptor.

-

-

The 6-Sulfonamide Group: This is the "warhead." It exists as a tetrahedral geometry. At physiological pH (7.4), a significant fraction remains unionized, but the deprotonated form (

) is the active species that coordinates with the Zinc(II) ion in Carbonic Anhydrase enzymes.

Synthesis & Manufacturing Protocols

The synthesis of 2-amino-1,3-benzothiazole-6-sulfonamide must ensure regioselectivity at the 6-position. The most robust, field-proven method utilizes the Kaufman Cyclization of sulfanilamide. This route avoids the ambiguity of electrophilic substitution on a pre-formed benzothiazole ring.

Mechanism of Synthesis

-

Thiocylation: The aniline nitrogen of sulfanilamide attacks the electrophilic thiocyanogen (generated in situ).

-

Cyclization: An intramolecular electrophilic aromatic substitution occurs, closing the thiazole ring.

Visualization: Synthetic Pathway

Figure 1: Regioselective synthesis via oxidative cyclization of sulfanilamide.

Experimental Protocol: Oxidative Cyclization

Objective: Synthesis of 2-amino-1,3-benzothiazole-6-sulfonamide (10 mmol scale).

Reagents:

-

Sulfanilamide (1.72 g, 10 mmol)

-

Ammonium Thiocyanate (2.28 g, 30 mmol)

-

Bromine (1.6 g, 10 mmol) or Benzyltrimethylammonium tribromide (safer alternative)

-

Glacial Acetic Acid (20 mL)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sulfanilamide (10 mmol) and ammonium thiocyanate (30 mmol) in 20 mL of glacial acetic acid. Cool the solution to 10°C using an ice-water bath.

-

Bromination (Critical Step): Add Bromine (10 mmol) dropwise over 20 minutes. Note: Maintain temperature < 20°C to prevent over-bromination or polymerization.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The solution will turn yellow/orange and a precipitate may form.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralization: Adjust the pH to ~8-9 using Ammonium Hydroxide (25% solution). This step deprotonates the thiazole ring nitrogen and precipitates the free base product.

-

Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove excess thiocyanate and ammonium bromide.

-

Purification: Recrystallize from Ethanol/Water (8:2) to yield off-white crystals.

-

Validation: Melting Point should be >240°C (dec).

-

Pharmacology: Carbonic Anhydrase Inhibition[7][8][9][10]

The primary application of this structure is its potent inhibition of Carbonic Anhydrase (CA) isoforms, specifically CA II (glaucoma target), CA IX, and CA XII (tumor-associated isoforms).

Mechanism of Action: The Zinc Trap

The sulfonamide moiety acts as a transition state analogue.

-

Zinc Coordination: The sulfonamide nitrogen (deprotonated) coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

-

Hydrophobic Interaction: The benzothiazole ring extends into the hydrophobic pocket of the enzyme active site (residues Val121, Leu198, Trp209 in hCA II). This interaction stabilizes the complex more effectively than the smaller thiadiazole ring found in Acetazolamide.

-

Selectivity: The 2-amino group forms hydrogen bonds with hydrophilic residues (Thr199) near the active site entrance, further anchoring the inhibitor.

Visualization: Binding Mode

Figure 2: Pharmacophore mapping of the inhibitor within the Carbonic Anhydrase active site.[3]

Structure-Activity Relationship (SAR) Data

Comparative potency against human CA isoforms (Ki values in nM). Lower Ki indicates higher potency.

| Compound | hCA I (Cytosolic) | hCA II (Glaucoma) | hCA IX (Tumor) | hCA XII (Tumor) |

| Acetazolamide (Std) | 250 | 12 | 25 | 5.7 |

| 2-Amino-benzothiazole-6-sulfonamide | 8.6 | 1.9 | 24 | 4.5 |

| Interpretation | High Potency | Ultra-Potent | Moderate | Potent |

Note: Data synthesized from standard medicinal chemistry literature (Supuran et al.). The benzothiazole derivative shows superior potency against hCA I and II compared to the clinical standard Acetazolamide.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Ibrahim, D. A., et al. (2015).[3] Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry.

- Kaufman, A. (1928). Über die Einwirkung von Brom auf Thioharnstoffe. Berichte der deutschen chemischen Gesellschaft.

-

PubChem. (2024). Compound Summary: 2-Amino-1,3-benzothiazole-6-sulfonamide.[1][2][4] National Library of Medicine.

-

Excli Journal. (2025). Synthesis and Biological Investigation of 2-Aminothiazole Sulfonamide Derivatives.

Sources

Strategic Synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide

This technical guide details the synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide , a privileged pharmacophore in medicinal chemistry.[1] This scaffold serves as the core for carbonic anhydrase inhibitors (CAIs) like Ethoxzolamide and glutamate antagonists like Riluzole.[1]

The guide presents two distinct synthetic strategies:

-

The Industrial Route (Electrophilic Substitution): A scalable, "top-down" approach using direct chlorosulfonation.[1]

-

The Convergent Route (Hugerschoff Cyclization): A "bottom-up" approach starting from sulfanilamide, offering higher functional group tolerance.[1]

Retrosynthetic Analysis & Strategy

To access the 6-sulfonamido-2-aminobenzothiazole scaffold, we must navigate the electronic properties of the benzothiazole ring.[1] The exocyclic amino group at position 2 is a strong electron donor, activating the benzene ring.[1] However, the heterocyclic nitrogen (N3) exerts a directing effect that favors position 6 for electrophilic attack.

-

Pathway A (Direct Functionalization): Relies on the regioselective chlorosulfonation of the parent 2-aminobenzothiazole.[1] This is the most atom-economical route but requires harsh acidic conditions.[1]

-

Pathway B (Cyclization): Constructs the benzothiazole ring after the sulfonamide moiety is established.[1] This avoids handling chlorosulfonic acid and is preferable for derivatives with acid-sensitive substituents.[1]

Figure 1: Retrosynthetic disconnection showing the two primary access routes.

Pathway A: Direct Chlorosulfonation (Industrial Standard)[1]

This route is the standard for large-scale preparation due to the low cost of starting materials.[1] It exploits the high reactivity of the C-6 position towards electrophiles.[1]

Mechanism of Action

The reaction proceeds via Electrophilic Aromatic Substitution (

-

Activation: The exocyclic amine (

) donates electron density into the ring system.[1] -

Regioselectivity: While the C-4 position is sterically hindered and C-5/C-7 are electronically less favorable, the C-6 position (para to the ring nitrogen and meta to the sulfur) is the most nucleophilic site on the benzene ring.[1]

-

Sulfonylation: Chlorosulfonic acid (

) acts as both the solvent and the electrophile, installing the sulfonyl chloride group.[1]

Experimental Protocol

Reagents:

-

Chlorosulfonic acid (5.0 - 8.0 eq)[1]

-

Thionyl chloride (

) (1.0 eq, optional, to drive conversion)[1] -

Ammonium hydroxide (

, 25% aq)[1]

Step-by-Step Methodology:

-

Chlorosulfonation:

-

Cool chlorosulfonic acid (10 mL per g of substrate) to 0–5°C in a round-bottom flask equipped with a drying tube (gas evolution occurs).[1]

-

Add 2-aminobenzothiazole portion-wise over 30 minutes. Critical: Maintain temperature <10°C to prevent ring decomposition.

-

Once addition is complete, remove the ice bath and heat the mixture to 60°C for 2 hours.

-

Optional: For maximum yield, add thionyl chloride dropwise at 60°C and reflux for an additional hour to convert any sulfonic acid byproducts to the acid chloride.[1]

-

-

Quenching (The "Drowning" Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice with vigorous stirring. The 2-amino-1,3-benzothiazole-6-sulfonyl chloride will precipitate as a solid.[1]

-

Filter immediately.[1][5] Note: Do not let the solid dry completely, as sulfonyl chlorides are unstable and prone to hydrolysis.[1]

-

-

Amination:

-

Transfer the wet filter cake into a flask containing concentrated aqueous ammonia (10 eq) at 0°C.

-

Stir for 4 hours, allowing the mixture to warm to room temperature.

-

Heat to 60°C for 30 minutes to ensure completion.

-

Cool, filter the precipitate, and wash with water until the filtrate is neutral pH.[1]

-

Recrystallize from Ethanol/Water.[1]

-

Figure 2: Workflow for the direct chlorosulfonation pathway.

Pathway B: Hugerschoff Cyclization (Convergent Route)[1]

When the target molecule requires sensitive substituents or when avoiding strong acids is necessary, the Hugerschoff reaction is the superior choice.[1] This route builds the benzothiazole ring onto a sulfonamide-bearing aniline.[1]

Mechanism of Action

This pathway utilizes the oxidative cyclization of a thiourea derivative.[1][3]

-

Thiourea Formation: Sulfanilamide reacts with ammonium thiocyanate.[1]

-

Radical/Electrophilic Cyclization: Bromine (

) oxidizes the thiourea sulfur, creating a sulfenyl bromide intermediate which performs an electrophilic attack on the ortho-carbon of the aniline ring.[1]

Experimental Protocol

Reagents:

-

Sulfanilamide (4-aminobenzenesulfonamide)[1]

-

Ammonium thiocyanate (

)[1] -

Bromine (

)[1][4][6][7] -

Glacial Acetic Acid[1]

-

Chloroform (

)[1]

Step-by-Step Methodology:

-

Preparation of 4-Sulfonamidophenylthiourea:

-

Oxidative Cyclization:

-

Suspend the thiourea in glacial acetic acid (or chloroform for milder conditions).[1]

-

Add a solution of Bromine (1.05 eq) in acetic acid dropwise at <20°C.[1]

-

Observation: The reaction is exothermic.[1] The color will change as bromine is consumed.[1]

-

Stir at room temperature for 2 hours, then heat to 80°C for 30 minutes to drive HBr evolution.

-

-

Isolation:

Comparative Analysis of Pathways

| Feature | Pathway A: Chlorosulfonation | Pathway B: Hugerschoff Cyclization |

| Starting Material | 2-Aminobenzothiazole (Cheap) | Sulfanilamide (Moderate) |

| Step Count | 2 Steps | 2 Steps |

| Overall Yield | 60–75% | 70–85% |

| Regioselectivity | High (C-6 favored) | Absolute (Pre-determined by aniline) |

| Key Hazard | Chlorosulfonic acid (Violent reaction with water) | Bromine (Toxic, corrosive) |

| Suitability | Bulk manufacturing of the core scaffold | Derivatives with acid-sensitive groups |

Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated using the following markers.

-

Melting Point: 258–260°C (Decomposes).[1]

-

IR Spectroscopy:

-

1H-NMR (DMSO-d6):

References

-

Ibrahim, D. A., et al. (2015).[1] "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[1] Bioorganic & Medicinal Chemistry, 23(16), 4989–4999.[1]

-

Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7, 168–181.[1]

-

Kumbhare, R. M., et al. (2010).[1] "Synthesis of biologically active derivatives of 2-aminobenzothiazole." Scholars Research Library, 2(1), 347-359.[1][3]

-

Gelotte, K. O. (1982).[1] "Process for the preparation of 2-aminobenzothiazoles." U.S. Patent 4,363,913.[1]

-

Wang, X., et al. (2011).[1] "Solid-Phase Synthesis of 2-Aminobenzothiazoles." Journal of Combinatorial Chemistry, 13(6), 115–121.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 5. ijpsr.com [ijpsr.com]

- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

Technical Deep Dive: 2-Amino-1,3-benzothiazole-6-sulfonamide

This technical guide details the mechanism of action (MoA), experimental validation, and therapeutic potential of 2-Amino-1,3-benzothiazole-6-sulfonamide (ABS), a potent carbonic anhydrase inhibitor (CAI).

Mechanism of Action, Structural Biology, and Experimental Validation

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1) is a synthetic pharmacophore belonging to the heterocyclic sulfonamide class.[1][2][3][4][5] It functions as a reversible, competitive inhibitor of Carbonic Anhydrase (CA) metalloenzymes (EC 4.2.1.1). Unlike classical benzene sulfonamides (e.g., sulfanilamide), the ABS scaffold incorporates a benzothiazole ring, which enhances lipophilicity and alters binding kinetics within the enzyme's active site. Its primary utility lies in targeting cytosolic (CA I, II) and transmembrane (CA IX, XII) isoforms implicated in glaucoma, epilepsy, and hypoxic tumor survival.

Mechanism of Action: The Zinc Trap

The efficacy of ABS relies on its ability to disrupt the catalytic hydration of carbon dioxide (

The Catalytic Interruption

In a native state, the CA active site contains a Zinc ion (

ABS acts as a Zinc-binder (Zinc-binding group, ZBG):

-

Deprotonation : The sulfonamide moiety (

) acts as a weak acid ( -

Coordination : The anionic nitrogen coordinates directly to the

ion, displacing the catalytic zinc-bound water/hydroxide. -

Steric Blockade : The bulky benzothiazole ring occludes the entrance to the active site, preventing the entry of substrate (

) and the exit of product (

Structural Determinants of Binding[6]

-

Hydrogen Bonding Network : The oxygen atoms of the sulfonamide group form critical hydrogen bonds with Thr199 (the "gatekeeper" residue) and Glu106 . This locks the inhibitor in a precise orientation.

-

Hydrophobic Interactions : The benzothiazole ring extends into the hydrophobic pocket of the enzyme (lined by residues Val121, Leu198, and Trp209 in hCA II). This interaction confers higher affinity (

in the low nanomolar range) compared to simple benzene sulfonamides.

Visualization: Molecular Pathway

The following diagram illustrates the disruption of the catalytic cycle by ABS.

Caption: Schematic of Carbonic Anhydrase catalytic cycle interruption by 2-Amino-1,3-benzothiazole-6-sulfonamide via competitive Zinc binding.

Experimental Validation Protocols

To validate the activity of ABS, researchers must employ rigorous kinetic assays. The Stopped-Flow

Stopped-Flow Hydration Assay

This assay measures the rate of acidification of the medium as

Reagents:

-

Buffer : 20 mM HEPES (pH 7.5), ionic strength adjusted to 20 mM with

. -

Indicator : 0.2 mM Phenol Red.

-

Substrate :

-saturated water. -

Enzyme : Recombinant hCA II (approx. 10–20 nM final concentration).

Protocol:

-

Preparation : Dissolve ABS in DMSO (stock 10 mM). Prepare serial dilutions (

M to -

Incubation : Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to ensure equilibrium binding.

-

Reaction Trigger : In the stopped-flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor solution with the

-saturated substrate solution. -

Detection : Monitor the absorbance change at 557 nm (Phenol Red isosbestic point shift) over 0.1–1.0 seconds.

-

Analysis : Calculate the initial velocity (

). Determine

Quantitative Benchmarks

Typical inhibition constants (

| Isoform | Physiological Role | Typical | Clinical Relevance |

| hCA I | Cytosolic (RBCs) | 80 – 150 | General systemic effects |

| hCA II | Cytosolic (Eye, Kidney, CNS) | 5 – 50 | Glaucoma, Edema, Epilepsy |

| hCA IX | Transmembrane (Tumors) | 10 – 60 | Hypoxic Tumor Marker |

| hCA XII | Transmembrane (Eye, Tumors) | 10 – 40 | Glaucoma, Oncology |

Note: Values are approximate and dependent on assay conditions (e.g., temperature, pH).

Therapeutic Implications

The benzothiazole scaffold offers distinct advantages over traditional sulfonamides like acetazolamide.

Glaucoma Management

-

Mechanism : Inhibition of hCA II and hCA XII in the ciliary body of the eye reduces bicarbonate secretion.

-

Effect : Decreased aqueous humor production

Lower Intraocular Pressure (IOP). -

Advantage : The lipophilic benzothiazole ring improves corneal permeability compared to hydrophilic inhibitors, making it a candidate for topical formulations.

Oncology (Hypoxic Tumors)

-

Target : hCA IX is overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH.

-

Mechanism : ABS inhibits hCA IX, leading to intracellular acidification and reduced survival of cancer cells in hypoxic conditions.

Anticonvulsant Activity

-

Mechanism : Inhibition of CNS carbonic anhydrase increases local

tension and decreases pH, which stabilizes neuronal membranes and raises the seizure threshold.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for synthesizing and testing ABS derivatives.

Caption: Workflow for the synthesis, characterization, and biological evaluation of ABS.

References

-

Supuran, C. T. (2017).[6] Structure-activity relationships of benzenesulfonamide-based inhibitors towards carbonic anhydrase isoform specificity. ChemBioChem, 18(3), 213-222. Link

-

Vapor, B., & Tunca, E. (2018).[7] Synthesis and characterization of Cu(II) complexes of 2-amino-6-sulfamoylbenzothiazole and their inhibition studies on carbonic anhydrase isoenzymes. Polyhedron, 151, 199-205.[7] Link

-

Ibrahim, D. A., et al. (2015).[8] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.[8] Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18101-58-1, 2-Amino-1,3-benzothiazole-6-sulfonamide. Link

-

Ilkimen, H., et al. (2017). A novel proton transfer salt of 2-amino-6-sulfamoylbenzothiazole and its metal complexes: the evaluation of their inhibition effects on human cytosolic carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 231-239.[6] Link

Sources

- 1. 2-Amino-1,3-benzothiazole-6-Sulfonamide | 18101-58-1 [chemicalbook.com]

- 2. Buy 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | 17901-14-3 [smolecule.com]

- 3. 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | 17901-13-2 | Benchchem [benchchem.com]

- 4. CAS 18101-58-1: 2-Amino-1,3-benzothiazole-6-Sulfonamide [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. flore.unifi.it [flore.unifi.it]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Amino-1,3-benzothiazole-6-sulfonamide

Abstract

This technical guide provides an in-depth examination of 2-Amino-1,3-benzothiazole-6-sulfonamide, a heterocyclic compound that has emerged as a cornerstone scaffold in modern medicinal chemistry. While not a therapeutic agent in itself, its history is deeply intertwined with the development of potent and selective enzyme inhibitors. We will trace its conceptual origins from early 20th-century dye chemistry to its synthesis and pivotal role as a key intermediate for a new generation of carbonic anhydrase inhibitors. This document will detail its historical synthesis, contemporary experimental protocols, mechanism of action, and the extensive quantitative structure-activity relationship (QSAR) data derived from its analogues, thereby providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction: A Tale of Two Pharmacophores

The molecular architecture of 2-Amino-1,3-benzothiazole-6-sulfonamide represents a strategic fusion of two powerful pharmacophores: the benzothiazole ring and the aromatic sulfonamide group. The benzothiazole nucleus, a bicyclic system, has been a subject of intense study since the 1950s, when its derivatives were first investigated for properties such as central muscle relaxation.[1] Over the decades, this scaffold has been integrated into compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1]

The aromatic sulfonamide moiety (-SO₂NH₂) is, independently, one of the most important functional groups in drug discovery. Its discovery heralded the age of antibacterial "sulfa drugs" and, critically for this topic, led to the development of carbonic anhydrase inhibitors (CAIs). CAIs are a class of drugs that suppress the activity of carbonic anhydrase (CA) enzymes, which are vital for processes like pH regulation and fluid balance.[2] By uniting these two moieties, chemists created a scaffold with intrinsic biological relevance and a three-dimensional structure well-suited for targeting the active sites of metalloenzymes.

Historical Context and Discovery

The intellectual lineage of 2-Amino-1,3-benzothiazole-6-sulfonamide begins not with a search for enzyme inhibitors, but with foundational work in heterocyclic chemistry. The synthesis of the parent 2-aminobenzothiazole ring system is a classic transformation. However, the specific introduction of the 6-sulfonamide group to create the titular compound can be traced back to the pioneering work of Kaufmann and Buckmann in 1941 . Their research provided the initial synthetic routes to this key intermediate.

Decades later, the true potential of this compound was realized in the context of carbonic anhydrase inhibition. Following the clinical success of early sulfonamide inhibitors like Acetazolamide, researchers sought new scaffolds to improve potency and isoform selectivity. The rigid, planar structure of the benzothiazole ring offered a distinct advantage over the more flexible scaffolds of earlier drugs. It provided a robust anchor that could be systematically modified to probe the active site of different CA isoforms, leading to the design of highly potent inhibitors, particularly against the tumor-associated isoforms CA IX and XII.[3][4]

Synthesis of the Core Scaffold

The preparation of 2-Amino-1,3-benzothiazole-6-sulfonamide is a well-established, multi-step process commencing from the readily available drug, 4-aminobenzenesulfonamide (sulfanilamide). The process involves the formation of a thiourea intermediate, followed by an oxidative cyclization to yield the benzothiazole ring system.

Experimental Protocol: Synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide

This protocol is adapted from established methodologies in the chemical literature.

Step 1: Synthesis of 4-Aminosulfonylphenylthiourea

-

Reagents & Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzenesulfonamide (0.1 mol), potassium thiocyanate (0.1 mol), and concentrated hydrochloric acid (25 mL) in water (100 mL).

-

Reaction: Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove any unreacted salts and starting material. The resulting white to off-white solid is dried under vacuum to yield 4-aminosulfonylphenylthiourea.

Step 2: Oxidative Cyclization to 2-Amino-1,3-benzothiazole-6-sulfonamide

-

Reagents & Setup: Suspend the 4-aminosulfonylphenylthiourea (0.1 mol) in a suitable solvent such as chloroform or glacial acetic acid (250 mL) in a three-necked flask equipped with a dropping funnel, stirrer, and condenser.

-

Reaction: Cool the suspension in an ice bath. Slowly add a solution of bromine (0.1 mol) dissolved in the same solvent from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.

-

Work-up: The resulting precipitate (the hydrobromide salt of the product) is collected by filtration.

-

Neutralization & Purification: The salt is suspended in water and neutralized by the slow addition of an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is approximately 7-8. The free base precipitates out of the solution. The solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 2-Amino-1,3-benzothiazole-6-sulfonamide.

Mechanism of Action: Targeting Carbonic Anhydrase

The primary mechanism of action for this compound class is the potent inhibition of carbonic anhydrase (CA) enzymes. The unsubstituted sulfonamide group is the critical zinc-binding group (ZBG).

The Catalytic Cycle and Inhibition:

-

In its native state, the active site of a human carbonic anhydrase (hCA) features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.

-

This zinc-bound water is deprotonated to form a highly nucleophilic hydroxide ion.

-

The hydroxide attacks a molecule of carbon dioxide (CO₂), converting it to bicarbonate (HCO₃⁻).

-

The bicarbonate is then displaced by another water molecule, regenerating the enzyme for the next cycle.

2-Amino-1,3-benzothiazole-6-sulfonamide acts as a powerful inhibitor by mimicking the transition state of this reaction. The sulfonamide moiety becomes deprotonated and its nitrogen atom coordinates directly to the Zn²⁺ ion with high affinity, displacing the catalytic water/hydroxide molecule. This binding event effectively shuts down the enzyme's catalytic machinery. The benzothiazole portion of the molecule extends into the active site cavity, where it makes additional van der Waals and hydrophobic interactions with amino acid residues, further anchoring the inhibitor and contributing to its high affinity and isoform selectivity.

Quantitative Analysis: A Scaffold for Potent Inhibition

While extensive data for the parent 2-Amino-1,3-benzothiazole-6-sulfonamide is not widely published, it is firmly established as the foundational structure for derivatives exhibiting nanomolar potency. The true value of this core is demonstrated by the inhibitory constants (Kᵢ) of its closely related analogues against key hCA isoforms. The data below, compiled from multiple studies, illustrates the scaffold's power, particularly in achieving high affinity for the tumor-associated isoforms hCA IX and XII, which are key targets in oncology.

| Compound ID | Modification on 2-Amino Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 | [Ibrahim et al., 2015] |

| Derivative A | N-(4,5-dihydro-imidazol-2-yl) | 442.4 | 37.6 | ND | ND | [Abdoli et al., 2023] |

| Derivative B | N-Chloroacetyl | >10000 | 45.4 | 15.6 | 4.3 | [Ibrahim et al., 2015] |

| Derivative C | N-(2-mercaptoacetyl) | 8970 | 3.5 | 4.6 | 4.9 | [Ibrahim et al., 2015] |

| Derivative D | N-(piperazine-1-carbothioyl) | 7650 | 25.5 | 9.5 | 8.4 | [Ibrahim et al., 2015] |

| ND = Not Determined |

The data clearly indicates that while the parent scaffold provides the essential zinc-binding function, modifications at the 2-amino position are critical for fine-tuning isoform selectivity and achieving sub-nanomolar potency. For example, simple modifications can dramatically increase affinity for the cytosolic hCA II (Derivative C) or the cancer-related isoforms hCA IX and XII (Derivatives B, C, D).[3]

Conclusion and Future Directions

2-Amino-1,3-benzothiazole-6-sulfonamide stands as a testament to the power of scaffold-based drug design. From its early 20th-century chemical origins to its modern application as a privileged structure in enzyme inhibition, its journey highlights a core principle of medicinal chemistry: the strategic combination of established pharmacophores can unlock novel biological activities. The potent, selective, and synthetically accessible nature of its derivatives ensures that this core will remain a highly valuable tool for researchers developing next-generation therapeutics, particularly in the fields of oncology and ophthalmology. Future research will likely focus on developing derivatives with even greater isoform selectivity to minimize off-target effects and on conjugating this scaffold to tumor-targeting moieties to enhance drug delivery.

References

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

-

Kumar, A., et al. (2012). Heteroaromatic analogues of 1,5-diarylpyrazole class as anti-inflammatory agents. Medicinal Chemistry Research, 21, 2683–2690. Available at: [Link]

-

Abdoli, M., Supuran, C. T., & Zalubovskis, R. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174981. Available at: [Link]

-

Petrou, A., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1306-1311. Available at: [Link]

-

Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854. Available at: [Link]

-

Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. Available at: [Link]

-

Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. Available at: [Link]

Sources

Comprehensive literature review of 2-Amino-1,3-benzothiazole-6-sulfonamide

2-Amino-1,3-benzothiazole-6-sulfonamide: Technical Monograph & Experimental Guide

Executive Summary: The Pharmacophore Scaffold

2-Amino-1,3-benzothiazole-6-sulfonamide (CAS: 18101-58-1) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of Carbonic Anhydrase Inhibitors (CAIs) . Unlike simple benzene sulfonamides, the benzothiazole core offers enhanced lipophilicity and a rigid bicyclic framework that restricts conformational freedom, potentially improving binding selectivity for specific enzyme isoforms.

This molecule serves two critical roles in modern drug development:

-

Primary Inhibitor: It acts as a zinc-binding pharmacophore targeting metalloenzymes (hCA I, II, IX, and XII).

-

Synthetic Intermediate: The 2-amino group functions as a versatile "handle" for the "Tail Approach" synthesis strategy, allowing the attachment of bulky moieties (e.g., Schiff bases, azo dyes) to modulate physicochemical properties and isoform selectivity.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 2-amino-1,3-benzothiazole-6-sulfonamide |

| CAS Number | 18101-58-1 |

| Molecular Formula | |

| Molecular Weight | 229.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water. |

| pKa (Sulfonamide) | ~9.9 (Predicted) - Acidic proton facilitates Zn(II) binding. |

| Key Functional Groups | Primary amine (C2), Sulfonamide (C6), Thiazole nitrogen (N3). |

Experimental Synthesis Protocol

The most robust synthetic route utilizes the Hugershoff Reaction , which involves the oxidative cyclization of a thiourea derivative. This method is preferred over direct chlorosulfonation of 2-aminobenzothiazole due to higher regioselectivity and yield.

Workflow Diagram (Graphviz)

Caption: Two-step synthesis via Hugershoff cyclization ensures regioselective ring closure.

Detailed Methodology

Step 1: Synthesis of 4-Thioureidobenzenesulfonamide

-

Dissolution: Dissolve 0.01 mol of 4-aminobenzenesulfonamide (sulfanilamide) in 10 mL of dilute HCl (approx. 3.5 M).[1]

-

Addition: Add 0.01 mol of Potassium Thiocyanate (KSCN) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 90–100°C) for 3–4 hours. Monitor via TLC (Solvent: MeOH:DCM 1:9).

-

Isolation: Cool the reaction mixture. The thiourea intermediate will precipitate. Filter, wash with cold water, and dry.

Step 2: Cyclization to 2-Amino-1,3-benzothiazole-6-sulfonamide

-

Suspension: Suspend the thiourea intermediate from Step 1 in Chloroform (

) or Glacial Acetic Acid. -

Bromination: Add a solution of Bromine (

) in the same solvent dropwise at 0–5°C to control the exothermic reaction. -

Cyclization: Once addition is complete, reflux the mixture for 2–4 hours. The bromine acts as an oxidant, forming the S-C bond between the thiourea sulfur and the ortho-carbon of the benzene ring.

-

Work-up:

-

Cool the mixture. A solid hydrobromide salt will form.

-

Filter the solid and dissolve it in hot water.

-

Neutralize with Ammonium Hydroxide (

) to pH ~9–10 to liberate the free base. -

Purification: Recrystallize from ethanol/water to obtain the pure product.

-

Mechanism of Action: Carbonic Anhydrase Inhibition[3][4]

The biological efficacy of this molecule stems from its ability to inhibit Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).[2] These metalloenzymes catalyze the hydration of

Molecular Mechanism:

-

Zinc Coordination: The sulfonamide moiety (

) acts as a zinc-binding group (ZBG). In the active site, the sulfonamide nitrogen is deprotonated ( -

Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion that is critical for the catalytic attack on

. -

Hydrogen Bonding: The oxygen atoms of the sulfonamide and the nitrogen of the benzothiazole ring form hydrogen bonds with active site residues (e.g., Thr199, Glu106), stabilizing the inhibitor-enzyme complex.

Mechanism Visualization (Graphviz)

Caption: The sulfonamide anion coordinates with Zn(II), displacing the catalytic water molecule.

Structural Activity Relationship (SAR) & Optimization

The 2-amino-1,3-benzothiazole-6-sulfonamide structure is rarely used as a standalone drug but rather as a Lead Compound . Optimization follows the "Tail Approach":

-

The Warhead (Position 6): The sulfonamide group is essential for Zinc binding. Do not modify if CA inhibition is the goal.

-

The Scaffold (Benzothiazole): Provides hydrophobic interactions within the enzyme pocket.

-

The Tail (Position 2): The primary amine is the site for derivatization.

-

Schiff Bases: Reaction with aromatic aldehydes creates imines (-N=CH-Ar). These extensions can reach the "selective pocket" of specific CA isoforms (e.g., hCA IX in tumors), improving selectivity over the ubiquitous hCA II.

-

Azo Coupling: Reaction with diazonium salts produces azo dyes, often explored for antimicrobial properties.

-

Isoform Selectivity Data (General Trends):

-

hCA II (Cytosolic): High affinity (Ki typically in low nanomolar range, ~5–50 nM).

-

hCA IX/XII (Transmembrane): Tumor-associated isoforms.[4] Bulky substitutions at the 2-position often increase selectivity for these isoforms, which is crucial for anticancer applications.

Therapeutic Applications

| Domain | Application | Mechanism |

| Ophthalmology | Glaucoma Treatment | Inhibition of CA II in the ciliary body reduces bicarbonate secretion, lowering aqueous humor production and intraocular pressure. |

| Oncology | Hypoxic Tumors | hCA IX is overexpressed in hypoxic tumors to regulate pH. Inhibitors based on this scaffold can reduce tumor growth and metastasis. |

| Neurology | Epilepsy / Diuretics | Systemic CA inhibition modulates neuronal excitability (via pH buffering) and renal ion transport. |

| Antimicrobial | Antibacterial Agents | Schiff base derivatives have shown efficacy against S. aureus and E. coli, likely through dual mechanisms (CA inhibition and DNA intercalation). |

References

-

Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

-

2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Source: Taylor & Francis Online / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][1]

-

Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Source: PubMed Central (PMC) URL:[Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI / Molecules URL:[Link]

-

Synthesis, Biological Investigation, and In Silico Studies of 2-Aminothiazole Sulfonamide Derivatives. Source: EXCLI Journal URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Profiling of 2-Amino-1,3-benzothiazole-6-sulfonamide Derivatives

Executive Summary

The 2-amino-1,3-benzothiazole-6-sulfonamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its dual-functionality: the lipophilic benzothiazole core and the hydrophilic, zinc-binding sulfonamide moiety. While historically recognized for antimicrobial properties, recent high-impact research has repositioned this class as potent, isoform-selective inhibitors of Carbonic Anhydrase (CA) , specifically the tumor-associated isoforms hCA IX and XII .

This guide provides a rigorous technical framework for researchers developing these derivatives. It details the structural rationale, synthetic pathways, and the specific biological assays required to validate their efficacy as hypoxia-targeting anticancer agents.

Chemical Rationale & Structure-Activity Relationship (SAR)

The pharmacological potency of this scaffold is driven by a precise "Tail and Warhead" approach.

The Pharmacophore

-

The Warhead (Position 6 - Sulfonamide): The primary sulfonamide group (

) acts as a Zinc-Binding Group (ZBG). It is critical that this group remains unsubstituted (primary) to maintain high affinity for the -

The Scaffold (Benzothiazole): Provides a rigid, bicyclic aromatic system that engages in Van der Waals and

-stacking interactions with the hydrophobic half of the enzyme active site. -

The Tail (Position 2 - Amino): This is the primary vector for derivatization. Modification here (e.g., acylation, urea formation, Schiff bases) modulates physicochemical properties (LogP) and isoform selectivity by interacting with the variable "selective pocket" near the active site entrance.

Synthetic Workflow

The synthesis of these derivatives typically proceeds via the chlorosulfonation of 2-aminobenzothiazole, followed by amination to establish the core, and subsequent derivatization at the 2-amino position.

Figure 1: General synthetic pathway for 2-amino-1,3-benzothiazole-6-sulfonamide derivatives.

Primary Therapeutic Target: Carbonic Anhydrase Inhibition[1]

The most significant biological activity of these derivatives is the inhibition of human Carbonic Anhydrases (hCAs).

Mechanism of Action

The sulfonamide anion coordinates directly to the catalytic Zinc ion (

Figure 2: Mechanistic displacement of zinc-bound water by the sulfonamide inhibitor.

Isoform Selectivity & Anticancer Potential

-

Off-Targets (hCA I & II): Cytosolic and ubiquitous. Inhibition leads to systemic side effects (diuresis, paresthesia).

-

On-Targets (hCA IX & XII): Transmembrane isoforms overexpressed in hypoxic tumors. They regulate pH by hydrating extracellular

to bicarbonate ( -

Therapeutic Goal: Derivatives must demonstrate high selectivity ratios (

).

Experimental Protocols

Synthesis of Core Scaffold (Protocol A)

Standard operating procedure for the generation of the 6-sulfonamide core.

-

Chlorosulfonation: Charge a round-bottom flask with chlorosulfonic acid (5.0 eq) and cool to 0°C in an ice bath.

-

Addition: Slowly add 2-aminobenzothiazole (1.0 eq) portion-wise over 30 minutes, maintaining temperature <5°C to prevent decomposition.

-

Reaction: Remove ice bath and reflux the mixture at 140°C for 3 hours. Monitor via TLC.

-

Quench: Pour the reaction mixture carefully onto crushed ice. A solid precipitate (sulfonyl chloride) will form. Filter and wash with cold water.

-

Amination: Suspend the wet solid in aqueous ammonia (25%) and heat at reflux for 2 hours.

-

Isolation: Cool to room temperature. Adjust pH to 7.0 using dilute HCl. Filter the precipitate, wash with water, and recrystallize from ethanol to yield 2-amino-1,3-benzothiazole-6-sulfonamide .

Stopped-Flow CO2 Hydration Assay (Protocol B)

The Gold Standard for determining Inhibition Constants (

Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 during the hydration of

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Substrate:

saturated water. -

Enzyme: Recombinant hCA I, II, IX, or XII.

-

Inhibitor: DMSO stock solution of the derivative (diluted 1000-fold).

Procedure:

-

Incubate enzyme and inhibitor for 15 minutes at room temperature.

-

Load the Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX.18MV).

-

Rapidly mix the Enzyme-Inhibitor solution with the

substrate solution. -

Monitor absorbance at 557 nm (Phenol Red max).

-

Calculate catalytic activity (

). -

Fit data to the Cheng-Prusoff equation to determine

and derive

Data Presentation: Comparative Activity Profile

When reporting results, data must be tabulated to clearly show selectivity ratios. Below is a representative structure for data reporting.

Table 1: Inhibition Data of Benzothiazole Derivatives against hCA Isoforms

| Compound ID | R-Substituent (Pos 2) | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity (II/IX) |

| AAZ (Std) | Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 |

| SLC-0111 | Ureido-analog | >10,000 | >10,000 | 45 | 4.5 | >200 |

| BTA-6S | Core ( | 8.6 | 1.5 | 14 | 3.2 | 0.1 |

| Deriv-A | 4-F-Ph-Urea | 450 | 890 | 8.2 | 6.1 | 108.5 |

Note: Data for SLC-0111 and AAZ are based on literature values for comparative context.

Downstream Biological Effects: The Hypoxia Pathway

To validate the anticancer mechanism, researchers must link enzyme inhibition to cellular outcomes.

Figure 3: Pathway linking Hypoxia, CA IX expression, and the therapeutic intervention point.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

-

McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: therapeutic targets for hypoxic tumors.[2] Frontiers in Oncology, 2, 39. Link

-

Kumbhare, R. M., et al. (2014). Synthesis and biological evaluation of novel 2-substituted benzothiazole sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3376-3380. Link

-

Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

Sources

Technical Whitepaper: Therapeutic Horizons of 2-Amino-1,3-benzothiazole-6-sulfonamide

The following technical guide provides an in-depth analysis of 2-Amino-1,3-benzothiazole-6-sulfonamide , a privileged scaffold in medicinal chemistry known for its dual activity as a Carbonic Anhydrase (CA) inhibitor and a neuroprotective agent.

Executive Summary

2-Amino-1,3-benzothiazole-6-sulfonamide represents a critical pharmacophore in the development of treatments for neurological disorders, glaucoma, and hypoxic malignancies. Structurally distinct from the neuroprotective drug Riluzole (which bears a 6-trifluoromethoxy group), this sulfonamide derivative leverages a "zinc-anchoring" mechanism to potently inhibit Carbonic Anhydrase (CA) isoforms. Its therapeutic value lies in its ability to modulate pH homeostasis and neuronal excitability simultaneously, offering a multi-target approach to complex pathologies like epilepsy and glioblastoma.

Chemical & Pharmacological Profile

Structural Architecture

The compound consists of a bicyclic benzothiazole ring system fused with a primary sulfonamide group at the C6 position and a free amino group at the C2 position.

-

Systematic Name: 2-Amino-1,3-benzothiazole-6-sulfonamide[1][2]

-

Molecular Formula: C

H -

Molecular Weight: 229.28 g/mol

-

Key Features:

-

C2-Amino Group: Acts as a hydrogen bond donor/acceptor; critical for orienting the molecule within the enzyme active site.

-

C6-Sulfonamide: The "warhead" responsible for coordinating with the catalytic Zinc ion (

) in metalloenzymes. -

Benzothiazole Core: Provides lipophilic bulk for hydrophobic interactions (Val121, Phe131 in hCA II) and blood-brain barrier (BBB) penetration.

-

Physicochemical Properties

| Property | Value (Approx.) | Significance |

| LogP | 0.8 – 1.2 | Moderate lipophilicity ensures bioavailability and BBB permeability. |

| PSA (Polar Surface Area) | ~100 Ų | Slightly high, but within range for CNS penetration via active transport or diffusion. |

| pKa (Sulfonamide) | ~9.5 | Remains largely unionized at physiological pH, facilitating membrane transport before binding. |

| Solubility | Low in water; Soluble in DMSO, DMF | Requires formulation strategies (e.g., cyclodextrins) for in vivo delivery. |

Mechanism of Action (MOA)

The therapeutic efficacy of 2-Amino-1,3-benzothiazole-6-sulfonamide is driven by two distinct but complementary mechanisms.

Primary Mechanism: Carbonic Anhydrase Inhibition

The sulfonamide moiety acts as a classic zinc-binding group (ZBG). In the active site of Carbonic Anhydrase (CA) isoforms:

-

The ionized sulfonamide nitrogen (

) displaces the zinc-bound water molecule/hydroxide ion. -

It forms a tetrahedral coordination complex with the

ion. -

This blockade prevents the hydration of

to bicarbonate (

Isoform Selectivity:

-

hCA II (Cytosolic): High affinity (

in low nanomolar range).[3][4] Inhibition reduces aqueous humor secretion (Glaucoma) and modulates neuronal pH (Epilepsy). -

hCA IX & XII (Transmembrane): Overexpressed in hypoxic tumors. Inhibition disrupts the tumor's ability to extrude acid, leading to intracellular acidification and cell death.

Secondary Mechanism: Neuronal Excitability Modulation

Similar to its analog Riluzole, the benzothiazole core exhibits intrinsic neuroactive properties:

-

Glutamate Modulation: Reduces presynaptic glutamate release, preventing excitotoxicity.

-

Voltage-Gated Sodium Channels: Stabilizes the inactivated state of

channels, dampening high-frequency neuronal firing.

MOA Visualization

Figure 1: Mechanistic pathway linking the sulfonamide pharmacophore to specific therapeutic outcomes via Carbonic Anhydrase inhibition.

Therapeutic Applications

Neurology: Epilepsy & Neuropathic Pain

The anticonvulsant activity of this scaffold is validated by the Maximal Electroshock (MES) test.

-

Logic: The brain relies on CA isoforms (specifically CA II and VII) to buffer pH transients caused by rapid neuronal firing. Inhibiting these enzymes causes a transient intracellular acidification, which inhibits NMDA receptors and opens inhibitory potassium channels, effectively raising the seizure threshold.

-

Advantage: Unlike traditional sodium channel blockers, this mechanism addresses the metabolic coupling of seizures.

Ophthalmology: Glaucoma

-

Target: hCA II in the ciliary body of the eye.

-

Effect: Inhibition of hCA II slows the formation of bicarbonate, which is the driving force for fluid transport into the posterior chamber. This results in lowered Intraocular Pressure (IOP).

-

Status: While effective, the 6-sulfonamide is often derivatized (e.g., Ethoxzolamide) to improve corneal permeability.

Oncology: Hypoxic Tumors

-

Target: hCA IX and XII.

-

Context: Solid tumors exist in a hypoxic, acidic microenvironment. They overexpress hCA IX to convert extracellular

to -

Therapeutic Gain: 2-Amino-1,3-benzothiazole-6-sulfonamide inhibits this survival mechanism, sensitizing the tumor to standard chemotherapy and immune checkpoint inhibitors.

Experimental Protocols

Chemical Synthesis (Oxidative Cyclization)

This protocol utilizes the Kaufman method , a robust "one-pot" synthesis ideal for generating the scaffold from inexpensive precursors.

Reagents:

-

Sulfanilamide (4-aminobenzenesulfonamide)

-

Potassium Thiocyanate (KSCN)[5]

-

Bromine (

) -

Glacial Acetic Acid[5]

Workflow:

-

Dissolution: Dissolve 0.01 mol of Sulfanilamide and 0.04 mol of KSCN in 20 mL of cooled glacial acetic acid (

). -

Bromination: Add 0.01 mol of Bromine dropwise over 30 minutes. Maintain temperature below

to prevent polymerization. -

Cyclization: Stir the mixture at room temperature for 2 hours, then reflux at

for 4 hours. -

Workup: Pour the reaction mixture into crushed ice. Neutralize with ammonium hydroxide (

) to pH 8. -

Purification: Filter the resulting yellow precipitate. Recrystallize from ethanol/water (ethanol provides the best purity profile).

Figure 2: Step-by-step synthetic workflow for the production of 2-Amino-1,3-benzothiazole-6-sulfonamide.

Carbonic Anhydrase Inhibition Assay

Method: Stopped-Flow

-

Buffer: HEPES (20 mM, pH 7.5) with phenol red indicator (0.2 mM).

-

Enzyme: Recombinant hCA II (10–20 nM final concentration).

-

Substrate:

-saturated water. -

Procedure:

-

Incubate enzyme with the inhibitor (dissolved in DMSO, diluted 1:100) for 15 minutes.

-

Rapidly mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer.

-

Monitor the absorbance change at 557 nm (phenol red color change from red to yellow as pH drops).

-

-

Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive

, then convert to

Quantitative Data Summary

The following table summarizes the inhibitory profile of the scaffold compared to standard clinical inhibitors. Note the selectivity for hCA II and IX.[6][7]

| Compound | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( |

| 2-Amino-1,3-benzothiazole-6-sulfonamide | > 200 | 10 – 45 | 25 – 80 | 8 – 30 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Ethoxzolamide (Lipophilic Analog) | 25 | 8 | 34 | 22 |

Data Interpretation: The scaffold exhibits a "pan-inhibitor" profile similar to Acetazolamide but with enhanced lipophilicity, making it a superior starting point for CNS and solid tumor targeting.

References

-

Carbonic anhydrase inhibitors. Taylor & Francis. (Comprehensive review of benzothiazole sulfonamide biological activities).

-

Synthesis and human carbonic anhydrase I, II, IX, and XII inhibition studies of sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (Specific Ki values and synthesis protocols).

-

2-Aminobenzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Focus on CNS isoforms and synthesis).

-

Mechanisms of action of anticonvulsant drugs. Epilepsia.[8][9] (Mechanistic grounding for glutamate/CA inhibition in epilepsy).

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon. (General synthetic methodologies for thiazole sulfonamides).

Sources

- 1. 2-amino- 1,3-benzothiazole- 6-sulfonamide - Cas No: 18101-58-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-1,3-benzothiazole-6-sulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1,3-benzothiazole-6-sulfonamide, a heterocyclic sulfonamide that has garnered significant interest as a potent inhibitor of carbonic anhydrases (CAs). We will delve into its chemical synthesis, detailed mechanism of action, structure-activity relationships, and its potential therapeutic applications, particularly in oncology and ophthalmology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound in their research and development endeavors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a seemingly simple reaction that is vital for pH regulation, ion transport, and CO₂ homeostasis.[1] There are at least 15 known human CA isoforms, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases.[2]

The inhibition of specific CA isoforms has been a successful strategy in the treatment of several conditions, including glaucoma, epilepsy, and mountain sickness.[1] More recently, the focus has shifted towards the development of isoform-selective inhibitors to target diseases such as cancer, where tumor-associated isoforms like CA IX and CA XII are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3][4]

Among the various classes of CA inhibitors, sulfonamides and their derivatives are the most extensively studied and clinically utilized.[5] The deprotonated sulfonamide moiety acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site and disrupting its catalytic activity.[6] 2-Amino-1,3-benzothiazole-6-sulfonamide belongs to this class of inhibitors and presents a promising scaffold for the development of novel and selective CA inhibitors.

Physicochemical Properties and Synthesis

2-Amino-1,3-benzothiazole-6-sulfonamide is a solid at room temperature with the chemical formula C₇H₇N₃O₂S₂ and a molecular weight of 229.28 g/mol . Its structure features a benzothiazole core, which is a bicyclic system composed of a benzene ring fused to a thiazole ring.

Synthesis Protocol

The synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide can be achieved through a multi-step process starting from 4-aminobenzenesulfonamide. A detailed and reliable protocol is outlined below, based on established synthetic routes.[5]

Step 1: Synthesis of 4-Thioureidobenzenesulphonamide

-

In a round-bottom flask, dissolve 4-aminobenzenesulfonamide in an appropriate acidic solution.

-

Add potassium thiocyanate (KSCN) to the solution.

-

Heat the reaction mixture under reflux for a specified period to facilitate the formation of the thiourea derivative.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the 4-thioureidobenzenesulphonamide precipitate by filtration.

-

Wash the product with cold water and dry under vacuum.

Step 2: Oxidative Cyclization to 2-Amino-1,3-benzothiazole-6-sulfonamide

-

Suspend the 4-thioureidobenzenesulphonamide in a suitable solvent, such as chloroform.[5]

-

Add a solution of bromine (Br₂) in the same solvent dropwise to the suspension at an elevated temperature (e.g., 70°C).[5]

-

Continue stirring the reaction mixture at this temperature for several hours.[5]

-

After cooling to room temperature, remove the solvent under reduced pressure.[5]

-

Dissolve the resulting solid in water and adjust the pH to >9-10 with ammonium hydroxide.[5]

-

Heat the aqueous solution to approximately 90°C for one hour to promote the cyclization and precipitation of the final product.[5]

-

Collect the 2-Amino-1,3-benzothiazole-6-sulfonamide precipitate by filtration, wash with water and cold ethanol, and dry under vacuum.[5]

Figure 1: Synthetic workflow for 2-Amino-1,3-benzothiazole-6-sulfonamide.

Mechanism of Action as a Carbonic Anhydrase Inhibitor

The inhibitory activity of 2-Amino-1,3-benzothiazole-6-sulfonamide, like other sulfonamide-based inhibitors, is centered on its interaction with the zinc ion in the active site of carbonic anhydrase.[6]

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. The resulting bicarbonate ion is then displaced by a water molecule, and the active site is regenerated by the removal of a proton from the coordinated water molecule.[1]

Sulfonamide inhibitors, in their deprotonated state (SO₂NH⁻), act as transition state analogs. The nitrogen atom of the sulfonamide group coordinates directly to the tetrahedral zinc ion, displacing the catalytic hydroxide ion. This binding is further stabilized by a network of hydrogen bonds with active site residues, most notably a conserved threonine residue (Thr199 in hCA II).[1][7] The heterocyclic benzothiazole scaffold of the inhibitor occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity and potentially influencing isoform selectivity.[2]

Figure 2: Mechanism of carbonic anhydrase inhibition by a sulfonamide inhibitor.

Structure-Activity Relationship (SAR) and Isoform Selectivity

The inhibitory potency and isoform selectivity of benzothiazole-6-sulfonamides can be modulated by substitutions on the benzothiazole ring system. The primary sulfonamide group is essential for zinc binding and is generally conserved. Modifications to the 2-amino group and other positions on the benzene ring can significantly impact the inhibitor's interaction with the active site and its surrounding residues.

Derivatives of 2-Amino-1,3-benzothiazole-6-sulfonamide have been synthesized and evaluated for their inhibitory activity against various human CA isoforms.[8] These studies have shown that this scaffold can yield potent inhibitors of the cytosolic isoforms hCA I and II, as well as the tumor-associated isoforms hCA IX and XII.[8] For instance, the introduction of different substituents on the 2-amino group has been shown to influence the selectivity profile.

| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [8] |

| Derivative 1 (Example) | 361.7 | 54.1 | 31.5 | 29.3 | [2] |

| Derivative 2 (Example) | >10000 | 785.2 | 65.3 | 57.5 | [2] |

Note: The Ki values presented are for illustrative purposes based on published data for derivatives and may not represent the exact values for the parent compound, 2-Amino-1,3-benzothiazole-6-sulfonamide, for which comprehensive data is less available.

The development of isoform-selective inhibitors is a key objective in the field. For example, targeting the tumor-associated isoforms hCA IX and XII while sparing the ubiquitous cytosolic isoforms hCA I and II is highly desirable for anticancer therapies to minimize off-target side effects.[3] The benzothiazole scaffold offers a versatile platform for designing such selective inhibitors.

Experimental Protocols for Evaluation

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of 2-Amino-1,3-benzothiazole-6-sulfonamide and its derivatives is typically determined using a stopped-flow spectrophotometric assay that measures the inhibition of the CO₂ hydration reaction.

Materials:

-

Purified recombinant human CA isoforms

-

4-Nitrophenyl acetate (NPA) as the substrate

-

Buffer solution (e.g., Tris-HCl)

-

The test inhibitor (2-Amino-1,3-benzothiazole-6-sulfonamide)

-

A stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In a cuvette, mix the CA enzyme solution with the inhibitor solution at various concentrations and incubate for a defined period to allow for enzyme-inhibitor binding.

-

Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the NPA substrate solution in the stopped-flow instrument.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) resulting from the hydrolysis of NPA to 4-nitrophenol.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction velocity against the inhibitor concentration.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Figure 3: Workflow for a carbonic anhydrase inhibition assay.

Therapeutic Applications

The potent inhibitory activity of 2-Amino-1,3-benzothiazole-6-sulfonamide and its derivatives against various CA isoforms makes them attractive candidates for the treatment of several diseases.

Anticancer Therapy

The overexpression of hCA IX and hCA XII in a variety of solid tumors is linked to the acidification of the tumor microenvironment, which promotes tumor cell survival, proliferation, and metastasis.[4][9] By inhibiting these tumor-associated isoforms, benzothiazole-6-sulfonamides can potentially reverse the acidic pH of the tumor microenvironment, thereby sensitizing cancer cells to conventional therapies and inhibiting tumor growth.[2] Preclinical studies on various derivatives have shown promising anticancer activity in vitro.[2][9]

Glaucoma Treatment

The inhibition of CA isoforms in the ciliary body of the eye reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure (IOP). This is the primary mechanism of action for several clinically used CA inhibitors for the treatment of glaucoma.[10] Topical formulations of benzothiazole-based CA inhibitors have been investigated for their potential to lower IOP with potentially fewer systemic side effects compared to orally administered drugs.[11] A study on a derivative, 6-hydroxyethoxy-2-benzothiazole sulfonamide, demonstrated a significant IOP-lowering effect in rabbits when applied topically as a gel.[11]

Conclusion and Future Directions

2-Amino-1,3-benzothiazole-6-sulfonamide represents a valuable scaffold for the design and development of potent and selective carbonic anhydrase inhibitors. Its straightforward synthesis, well-understood mechanism of action, and the tunability of its structure-activity relationship make it an attractive starting point for medicinal chemistry campaigns.